![molecular formula C20H22O3 B14181006 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-22-9](/img/structure/B14181006.png)
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring, and additional ethyl and methylpentyl substituents. It is known for its potential biological activities, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of palladium-catalyzed coupling reactions, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as visible-light-mediated cycloaddition reactions, is preferred to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its reactivity and biological properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives with enhanced reactivity.
科学的研究の応用
作用機序
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit the activity of Src kinase, a key regulator of cell adhesion, motility, and invasion . By blocking Src kinase activity, the compound can suppress the migration and invasion of cancer cells, thereby exhibiting its anticancer effects. Additionally, it affects other signaling pathways, such as the focal adhesion kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, further contributing to its biological activities .
類似化合物との比較
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share a similar naphthofuran core but differ in their substituents and specific biological activities. The unique combination of ethyl and methylpentyl groups in this compound contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
927174-22-9 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-ethyl-7-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChIキー |
AHDHAOBRNZEUKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(O1)C3=C(C=C(C=C3)CCCC(C)C)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
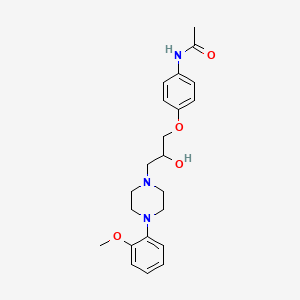

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
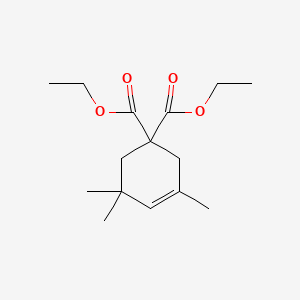
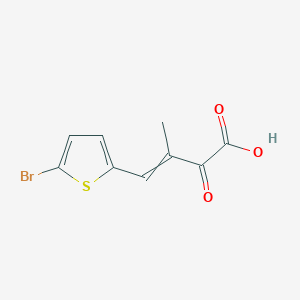
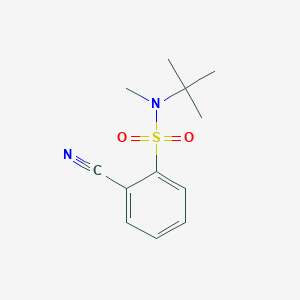
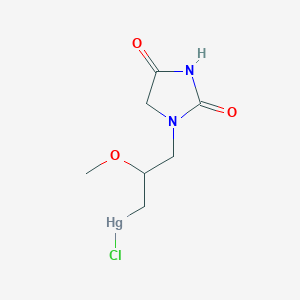
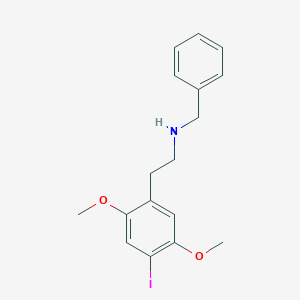
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
